tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride
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Overview
Description
tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 4,5-diamino-5-oxopentanoate and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,5-diamino-5-oxopentanoate: Lacks the hydrochloride salt, which may affect its solubility and reactivity.
tert-Butyl 4,5-diamino-5-hydroxypentanoate: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.
tert-Butyl 4,5-diamino-5-oxopentanoate dihydrochloride: Contains two hydrochloride salts, which may enhance its solubility in water.
Uniqueness
tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and oxo groups, along with the tert-butyl ester and hydrochloride salt, makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLREMKEFHDCSV-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66575-26-6 |
Source
|
Record name | H-D-Glu(OtBu)-NH2 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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